Cas no 1255306-36-5 ((R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride)
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride
- (1R)-1-(4-chloro-3-methylphenyl)ethanamine,hydrochloride
- (R)-1-(4-Chloro-3-methylphenyl)ethamine hydrochloride
- B-2081
- AKOS015923202
- RMJLPGIVLDGISK-OGFXRTJISA-N
- SCHEMBL3715367
- A890190
- Y10483
- GS-7349
- 1255306-36-5
- CS-0153198
- (1R)-1-(4-Chloro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1)
- DTXSID50704228
- Benzenemethanamine, 4-chloro-alpha,3-dimethyl-, hydrochloride (1:1), (alphaR)-
- (1R)-1-(4-chloro-3-methylphenyl)ethanamine;hydrochloride
- (R)-1-(4-Chloro-3-methylphenyl)ethanamine HCl
- (R)-1-(4-Chloro-3-methylphenyl)ethanaminehydrochloride
- (R)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE-HCl
- MFCD16294241
- AKOS016014914
- (1R)-1-(4-chloro-3-methylphenyl)ethan-1-amine hydrochloride
- DS-018844
- (1R)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE HYDROCHLORIDE
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- MDL: MFCD16294241
- Inchi: 1S/C9H12ClN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
- InChI Key: RMJLPGIVLDGISK-OGFXRTJISA-N
- SMILES: ClC1C=CC(=CC=1C)[C@@H](C)N.Cl
Computed Properties
- Exact Mass: 205.04300
- Monoisotopic Mass: 205.0425048g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02000
- LogP: 4.17040
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RT127-250mg |
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride |
1255306-36-5 | 95+% | 250mg |
2265CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RT127-100mg |
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride |
1255306-36-5 | 95+% | 100mg |
1159CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RT127-1g |
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride |
1255306-36-5 | 95+% | 1g |
5968CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RT127-200mg |
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride |
1255306-36-5 | 95+% | 200mg |
1585.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RT127-50mg |
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride |
1255306-36-5 | 95+% | 50mg |
634.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R36250-250mg |
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride |
1255306-36-5 | 95% | 250mg |
¥1189.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R36250-1g |
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride |
1255306-36-5 | 1g |
¥5286.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R36250-100mg |
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride |
1255306-36-5 | 95% | 100mg |
¥595.0 | 2024-07-19 | |
| eNovation Chemicals LLC | K02532-1g |
(R)-1-(4-CHLORO-3-METHYLPHENYL)ETHANAMINE HCl |
1255306-36-5 | >97% | 1g |
$495 | 2023-09-02 | |
| abcr | AB462639-250 mg |
(R)-1-(4-Chloro-3-methylphenyl)ethanamine HCl; . |
1255306-36-5 | 250MG |
€317.30 | 2023-07-18 |
(R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride
Chemical and Biological Profile of (R)-1-(4-Chloro-3-methylphenyl)ethanamine Hydrochloride (CAS No. 1255306-36-5)
The compound (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride, identified by the CAS number 1255306-36-5, is a significant molecule in the field of pharmaceutical chemistry and drug development. This chiral amine derivative has garnered attention due to its structural features and potential applications in medicinal chemistry. The presence of a stereocenter at the amine group and the aromatic ring system with chloro and methyl substituents makes it a versatile scaffold for designing novel bioactive compounds.
In recent years, the exploration of stereoselective drugs has become a cornerstone in pharmaceutical research, driven by the understanding that enantiomers can exhibit markedly different pharmacological properties. The (R)-configuration of this compound is particularly intriguing, as it may confer specific biological activities that its (S)-enantiomer or racemic mixture does not. This has led to extensive studies focusing on the synthesis and characterization of enantiopure amines, with (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride being a prime example.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, making it more suitable for formulation into pharmaceutical products. This property is crucial for drug delivery systems, as it allows for better absorption and distribution within the body. Furthermore, the aromatic ring system, adorned with chloro and methyl groups, provides multiple sites for interaction with biological targets, including enzymes and receptors.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Medicinal chemists often modify such scaffolds to develop new drugs with improved efficacy and reduced side effects. For instance, the chloro substituent can be readily functionalized through various chemical reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to introduce additional pharmacophores.
Recent studies have highlighted the importance of chiral amines in the development of central nervous system (CNS) drugs. The (R)-configuration of (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride may confer specific interactions with CNS receptors, potentially leading to novel therapeutic agents for neurological disorders. Research has shown that enantiopure amine derivatives can exhibit enhanced binding affinity and selectivity compared to their racemic counterparts.
Additionally, the compound's structural features make it a candidate for investigation in the field of enzyme inhibition. Many therapeutic agents target specific enzymes to modulate their activity, either by activating or inhibiting them. The aromatic ring system and the amine group provide multiple opportunities for binding to enzyme active sites, making this compound a promising candidate for enzyme-based drug discovery.
In vitro studies have begun to explore the pharmacological properties of (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes relevant to inflammation and pain pathways. These preliminary results are encouraging and warrant further investigation into its potential as an anti-inflammatory or analgesic agent.
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available aromatic precursors. Advanced synthetic techniques, such as asymmetric hydrogenation or chiral resolution methods, are employed to achieve enantiopurity. These synthetic strategies not only highlight the compound's complexity but also showcase the advancements in synthetic organic chemistry that enable the production of enantiopure pharmaceutical intermediates.
As research continues to uncover new therapeutic applications for chiral amines, compounds like (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride are expected to play a pivotal role in drug development. Their unique structural features and biological potential make them valuable tools for medicinal chemists seeking to design next-generation pharmaceuticals.
In conclusion, (R)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride (CAS No. 1255306-36-5) is a fascinating molecule with significant potential in pharmaceutical research. Its chiral configuration, structural motifs, and physicochemical properties position it as a key intermediate in drug discovery efforts aimed at developing novel therapeutic agents. Continued exploration into its biological activities and synthetic applications will undoubtedly contribute to advancements in medicine.
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